3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
Description
BenchChem offers high-quality 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dichloro-2,6-difluoro-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F2NO/c13-8-10(9(14)12(16)17-11(8)15)18-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTOLQWLOQFRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC(=C2Cl)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427421 | |
| Record name | 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41662-64-0 | |
| Record name | 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation of 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
[1]
Part 1: Executive Summary & Structural Logic
Target Molecule: 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine Molecular Formula: C₁₂H₇Cl₂F₂NO Molecular Weight: 290.09 g/mol [1]
Characterizing this molecule presents a specific challenge: the pyridine ring is fully substituted (pentasubstituted), meaning no aromatic protons exist on the heterocyclic ring . Therefore, ¹H NMR is limited to the benzyloxy side chain, while ¹³C NMR becomes the primary tool for confirming the pyridine core structure. The presence of fluorine atoms at positions 2 and 6 introduces significant C-F spin-spin coupling, resulting in complex splitting patterns (doublets/triplets) in the carbon spectrum.
Synthesis Context (Sample Origin)
Understanding the synthesis is crucial for identifying impurities. This molecule is typically generated via Nucleophilic Aromatic Substitution (
Key Impurity Risks:
-
Regioisomers: Rare, as the 4-position is most activated.
-
Bis-substitution: Displacement of a second fluorine (at C2 or C6) by benzyl alcohol if excess nucleophile/heat is used.
Part 2: Experimental Protocol (NMR Acquisition)
To ensure data integrity and reproducibility, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for solubility and distinct chemical shift separation.[1] DMSO- is a viable alternative if the sample contains polar impurities. -
Concentration: 10–15 mg for ¹H NMR; 30–50 mg for ¹³C NMR to resolve low-intensity quaternary carbons split by fluorine.[1]
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).
Acquisition Parameters (400 MHz Instrument)
-
¹H NMR: 16 scans, 1s relaxation delay.
-
¹³C NMR: Minimum 1024 scans. Crucial: Use a relaxation delay (
) of to allow relaxation of the quaternary carbons (C2, C3, C4, C5, C6), ensuring they are visible above noise. -
¹⁹F NMR (Recommended): Run a proton-decoupled ¹⁹F scan to confirm the symmetry of the 2,6-difluoro system.
Part 3: ¹H NMR Data Analysis
Diagnostic Feature: The spectrum should show signals only for the benzyloxy group. Any signals in the 7.8–8.5 ppm range suggest unreacted starting material or loss of halogen substituents.
Table 1: ¹H NMR Chemical Shift Data ( )
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| CH₂ | 5.30 – 5.45 | Singlet (s) | 2H | - | Benzylic Methylene |
| Ph-H | 7.35 – 7.45 | Multiplet (m) | 5H | - | Aromatic Phenyl Ring |
Interpretation:
-
The singlet at ~5.4 ppm is the definitive handle for the product. A shift upfield (< 5.0 ppm) would indicate hydrolysis to benzyl alcohol.
-
The phenyl region typically appears as a broad multiplet; distinct splitting (d/t) may be resolvable at higher fields (600 MHz+).
Part 4: ¹³C NMR Data Analysis (The Critical Validation)
This spectrum is dominated by C-F coupling . The molecule has a
Coupling Logic (J-Values)
-
¹J_CF (Direct): ~230–250 Hz (Observed at C2/C6).[1]
-
²J_CF (Geminal): ~15–30 Hz (Observed at C3/C5).
-
³J_CF (Vicinal): ~5–15 Hz (Observed at C4).[1]
Table 2: ¹³C NMR Chemical Shift & Coupling Data[2][3]
| Carbon | Shift ( | Multiplicity | Assignment Logic | |
| C4 | 162.0 – 164.0 | Triplet (t) | Deshielded by Oxygen; splits due to long-range coupling to F2/F6.[1] | |
| C2, C6 | 155.0 – 158.0 | Doublet (d) | Direct C-F bond.[1] Very large splitting. | |
| C-ipso | 135.5 – 136.5 | Singlet (s) | - | Phenyl ring quaternary carbon.[1] |
| Ph (o/m) | 128.0 – 129.0 | Singlets (s) | - | Phenyl ortho/meta carbons.[1] |
| Ph (p) | 127.5 – 128.5 | Singlet (s) | - | Phenyl para carbon.[1] |
| C3, C5 | 112.0 – 115.0 | Doublet (d) | Shielded by Cl substitution; splits due to adjacent F. | |
| CH₂ | 75.0 – 76.5 | Singlet (s)* | - | Benzylic carbon.[1] *May show faint broadening ( |
> Note: The C2/C6 and C3/C5 signals appear as doublets because each carbon couples primarily to its directly attached or adjacent fluorine. While second-order effects (
Part 5: Visualizations
Diagram 1: Synthesis & Impurity Pathway
This workflow illustrates the origin of the sample and critical purification checkpoints.
Caption: Reaction pathway showing the selective S_NAr at the C4 position and potential over-substitution risks.
Diagram 2: ¹³C-F Coupling Topology
This diagram visualizes why the Carbon-13 spectrum appears split.[1]
Caption: Coupling topology illustrating the magnetic influence of Fluorine atoms on the Pyridine carbons.
References
-
Chambers, R. D., et al. (2005).[2] Polyhalogenated Heterocycles: Substitution Patterns in Perfluoropyridines. Journal of Fluorine Chemistry. [1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2,6-Difluoropyridine Data. [1]
-
Sigma-Aldrich. (2024). Product Specification: 3,5-Dichloro-2,4,6-trifluoropyridine.[3] [1]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] [1]
Comprehensive Characterization of 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine via Mass Spectrometry
Topic: Mass Spectrometry of 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine Content Type: In-depth Technical Guide Role: Senior Application Scientist
Executive Summary & Strategic Context
3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine (CAS 41662-64-0) is a critical synthetic intermediate, primarily serving as the protected precursor to Haloxydine (3,5-dichloro-2,6-difluoro-4-hydroxypyridine). In agrochemical and pharmaceutical development, this molecule represents a "masked" phenol, where the benzyl group protects the 4-position oxygen during halogenation or coupling steps.
For researchers, the analytical challenge lies in distinguishing this ether from its deprotected byproducts and potential N-alkylated isomers. This guide details the mass spectrometric behavior, fragmentation logic, and method development protocols required to unequivocally identify and quantify this compound.
Physicochemical Profile & MS Prediction
Before initiating experimental workflows, the theoretical mass spectral signature must be defined to validate observational data.
Molecular Identity
-
Formula:
-
Monoisotopic Mass: 288.9873 Da (Calculated based on
) -
Structural Features:
-
Core: Electron-deficient pyridine ring due to four electron-withdrawing halogens (2x Cl, 2x F).
-
Lability: The benzylic ether bond is the primary site of fragmentation.
-
Isotope Pattern Analysis (The "Fingerprint")
The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a primary confirmation tool.
| Ion Species | Mass (m/z) | Relative Abundance (Theoretical) | Origin |
| M | 289.99 | 100% | |
| M+2 | 291.99 | ~64% | |
| M+4 | 293.99 | ~10% |
Critical Insight: The 9:6:1 intensity ratio is diagnostic for
systems. Deviations from this ratio suggest co-eluting impurities or isobaric interferences.
Experimental Protocol: LC-MS Method Development
Due to the electron-withdrawing nature of the halogenated ring, the basicity of the pyridine nitrogen is significantly reduced (
Ionization Source Selection
-
Electrospray Ionization (ESI+): Feasible but requires acidic modifiers (0.1% Formic Acid) to force protonation.
-
Atmospheric Pressure Chemical Ionization (APCI+): Recommended. APCI is less dependent on solvent chemistry and analyte basicity, making it superior for electron-deficient heterocycles.
-
APCI- (Negative Mode): Unlikely to be effective for the benzyl ether but highly sensitive for the deprotected phenol (Haloxydine) impurity.
Chromatographic Conditions (Reverse Phase)
The benzyl group imparts significant hydrophobicity, ensuring good retention on C18 phases.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 1.8 µm. -
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile (preferred over Methanol for better peak shape of halogenated aromatics).
-
Gradient: 5% B to 95% B over 5 minutes. The target analyte typically elutes late (high %B) compared to the more polar deprotected phenol.
Visualization: Method Development Decision Tree
Figure 1: Decision matrix for optimizing ionization and detection parameters.
Fragmentation Analysis (MS/MS)
Understanding the fragmentation pathway is essential for building Multiple Reaction Monitoring (MRM) transitions for quantitation.
Primary Fragmentation Pathway
The weakest bond in the molecule is the
-
Formation of Tropylium Ion (m/z 91): The benzyl group cleaves to form the highly stable tropylium cation (
). This is often the Base Peak in the MS2 spectrum. -
Neutral Loss of Benzyl Radical/Carbene: If the charge is retained on the pyridine ring, a transition from m/z 290
m/z 199/200 is observed (corresponding to the protonated hydroxypyridine core).
Secondary Fragmentation
-
CO Loss: The resulting hydroxypyridine core (m/z ~200) can tautomerize to a pyridone and lose Carbon Monoxide (CO, -28 Da), resulting in m/z ~172.
-
Halogen Loss: Sequential losses of HCl or HF are observed at higher collision energies.
Visualization: Fragmentation Mechanism
Figure 2: Proposed fragmentation pathway illustrating the competition between benzyl cation formation and core retention.
Troubleshooting & Validation
In-Source Fragmentation
Issue: You observe a strong peak at m/z 200 (the deprotected phenol) in the MS1 scan, even though the sample is pure benzyl ether. Cause: The benzylic bond is labile. High cone voltages or high source temperatures in APCI can cause "In-Source Fragmentation" (ISF). Solution: Lower the declustering potential (DP) or cone voltage. Monitor the ratio of m/z 290 to m/z 200 while reducing energy until the parent ion signal plateaus.
Distinguishing N- vs O-Alkylation
While O-alkylation is preferred, N-alkylation (forming a pyridone) is a possible impurity.
-
O-Benzyl (Target): Fragments easily to m/z 91.
-
N-Benzyl (Impurity): The N-C bond is stronger than the O-C bond. The fragmentation pattern will show less abundant m/z 91 and more ring fragmentation (e.g., loss of the benzyl group with adjacent ring atoms). Retention time will also differ (N-alkyl typically elutes earlier in Reverse Phase).
References
-
Synthesis and Properties of Halogenated Pyridines. ChemicalBook. (Accessed 2026). Link
-
Mass Spectrometry of Benzyl Ethers. LibreTexts Chemistry. (2023). Link
-
Haloxydine (3,5-dichloro-2,6-difluoro-4-hydroxypyridine) Data. US EPA Substance Registry. Link
-
LC-MS Method Development for Impurities. Rasayan Journal of Chemistry. (2020). Link
Methodological & Application
High-Efficiency Synthesis of N-Alkylpyridinium Salts: Protocols for Steric and Electronic Variance
Abstract & Scope
The N-alkylation of pyridine (the Menshutkin reaction) is the foundational step in synthesizing pyridinium-based ionic liquids, organocatalysts, and cationic drug delivery systems. While conceptually simple, the reaction is highly sensitive to steric hindrance (2,6-substitution) and electronic deactivation.[1] This application note provides a bifurcated protocol: Method A for kinetically favored substrates and Method B for thermodynamically challenging systems. It emphasizes the critical role of solvent dielectric constants in transition state stabilization and provides strategies for handling hygroscopic quaternary ammonium salts.
Mechanistic Principles & Critical Variables[1][2]
The Menshutkin Reaction Mechanism
The reaction proceeds via an SN2 mechanism where the pyridine nitrogen lone pair acts as the nucleophile attacking the electrophilic carbon of the alkyl halide.
Key Kinetic Insight: The transition state involves the development of charge separation (formation of a cation and anion from neutral species). Therefore, polar aprotic solvents accelerate the reaction by stabilizing the dipolar transition state without solvating the nucleophile (pyridine) to the extent that it becomes unreactive [1].
Reaction Pathway Visualization[1]
Figure 1: The reaction trajectory highlights the necessity of solvent-mediated transition state stabilization.
Strategic Variable Selection
Before beginning, select conditions based on your substrate's profile.[1]
| Variable | Recommendation | Scientific Rationale |
| Leaving Group (X) | I > Br > Cl | Iodide bond is weakest and I⁻ is the best leaving group.[1] Cl requires high heat/pressure [2].[1] |
| Solvent | Acetonitrile (MeCN) or Acetone | High dielectric constant ( |
| Sterics | 2,6-Lutidine requires forcing | Substituents at C2/C6 block the N-lone pair.[1] Use Method B . |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of iodide salts and moisture absorption (hygroscopicity). |
Experimental Protocols
Protocol A: Standard Conditions (Kinetic Control)
Target: Unhindered pyridines (e.g., Pyridine, 4-DMAP, Nicotinamide) + Reactive Alkyl Halides (Iodides/Bromides).[1]
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)[2]
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Acetone (0.5 – 1.0 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]
-
Dissolution: Dissolve the pyridine derivative in anhydrous MeCN.
-
Addition: Add the alkyl halide dropwise via syringe at room temperature.
-
Note: Exotherms are common with Alkyl Iodides.[1]
-
-
Reaction:
-
For Iodides: Stir at Room Temperature (RT) for 12–24 hours.
-
For Bromides: Heat to reflux (80°C for MeCN) for 24–48 hours.
-
-
Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The salt will stay at the baseline; the starting material will migrate.
-
Workup (Precipitation):
-
Purification: Wash the filter cake 3x with cold Ether to remove unreacted organic starting materials.
-
Drying: Dry under high vacuum (0.1 mbar) for 6 hours.
Protocol B: High-Energy Conditions (Thermodynamic/Steric Force)
Target: Sterically hindered (e.g., 2,6-Lutidine) or Electron-Deficient Pyridines + Alkyl Chlorides.[1]
Reagents:
-
Substrate: 2,6-Disubstituted Pyridine (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (neat or 2.0 equiv)
-
Solvent: Minimal MeCN or Neat (Solvent-free)
Procedure:
-
Vessel Selection: Use a heavy-walled pressure vial (sealed tube) or an autoclave.[1]
-
Why? Alkyl chlorides often boil below the required activation temperature (~100°C).
-
-
Loading: Charge the vessel with the pyridine and alkyl halide. If the mixture is solid, add minimal MeCN to create a slurry.[1]
-
Reaction: Seal the vessel and heat to 100–120°C for 48–72 hours.
-
Safety: Use a blast shield.[1]
-
-
Workup (Trituration):
-
Cool to RT. The mixture will likely be a viscous oil or fused solid.
-
Add Diethyl Ether (20 mL) and sonicate vigorously to induce crystallization ("crashing out").
-
-
Purification: Recrystallization is often required.[1]
-
Solvent System: Dissolve in minimum hot Ethanol/Methanol; add Ethyl Acetate until cloudy; cool to -20°C.
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate alkylation protocol based on substrate reactivity.
Characterization & Troubleshooting
Handling Hygroscopicity
Pyridinium salts (especially chlorides and iodides) are extremely hygroscopic.[1]
-
Symptom: The nice white powder turns into a sticky oil on the benchtop.
-
Solution: Perform all filtration under a blanket of Nitrogen or Argon.[1] Store products in a desiccator or glovebox.[1] If "oiling out" occurs during workup, redissolve in MeOH and re-precipitate with dry Ether [3].[1]
NMR Diagnostics
-
1H NMR Shift: Upon alkylation, the protons on the pyridine ring (especially
-protons at C2/C6) will shift downfield (higher ppm) due to the positive charge on the nitrogen descreening the nucleus.-
Example: Pyridine
-H ( 8.6 ppm) N-Methylpyridinium -H ( 8.8–9.2 ppm).[1]
-
-
Solubility Check: The product should be soluble in D₂O or DMSO-d6, but insoluble in CDCl₃.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Precipitate | Product is soluble in reaction solvent.[1] | Concentrate solvent to 20% volume, then add excess cold Et₂O or Hexane.[1] |
| Dark Coloration | Oxidation of Iodide (I⁻ | Wash the solid with a dilute solution of Sodium Thiosulfate (if water tolerant) or recrystallize from EtOH/Acetone. |
| Oiling Out | Trace solvent impurities or mixed phases.[1] | Decant the supernatant. Triturate the oil with fresh dry Ether and sonicate until it solidifies. |
References
-
Solvent Effects on Kinetics: Abboud, J. L. M., et al. "Solvent effects on the kinetics of the Menshutkin reaction." Journal of Physical Organic Chemistry. [Link]
-
Leaving Group Reactivity: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience. [Link][1]
-
Purification of Ionic Liquids: Clare, B., et al. "Purification of Ionic Liquids for Chemical Applications."[1] Australian Journal of Chemistry. [Link]
-
Steric Hindrance in Pyridines: Brown, H. C., et al. "Steric Effects in Displacement Reactions."[1] Journal of the American Chemical Society. [Link]
Sources
debenzylation protocols for 4-benzyloxypyridine compounds
Overcoming Catalyst Poisoning and Tautomeric Challenges
Executive Summary
The debenzylation of 4-benzyloxypyridine moieties presents a unique intersection of challenges in organic synthesis: catalyst poisoning by the pyridine nitrogen and tautomeric ambiguity of the product. While catalytic hydrogenolysis (
This guide details three validated protocols designed to bypass these failure modes. We prioritize Acid-Modified Hydrogenolysis as the primary method, utilizing protonation to shield the catalyst. Secondary protocols cover Transfer Hydrogenation for safety-restricted environments and Acid Hydrolysis for halogenated substrates sensitive to reduction.
Strategic Analysis: The Pyridine Problem
To successfully deprotect 4-benzyloxypyridines, one must understand the underlying physical chemistry that causes standard protocols to stall.
A. The Catalyst Poisoning Mechanism
Palladium catalysts function via the adsorption of substrates onto the metal surface. The pyridine nitrogen possesses a localized lone pair (
-
The Failure Mode: The pyridine N binds irreversibly to the Pd active sites, displacing
and halting the catalytic cycle. -
The Solution: Conducting the reaction in acidic media (e.g., Acetic Acid or HCl/MeOH) protonates the nitrogen (
). The resulting pyridinium ion cannot coordinate to Pd, leaving the catalyst free to cleave the benzyl ether.
B. The Tautomeric Product
Unlike simple phenols, the product of this reaction, 4-hydroxypyridine, exists in equilibrium with its keto-tautomer, 4-pyridone .
-
Implication: In polar solvents (MeOH,
) and solid state, the 4-pyridone form dominates. -
Analysis Note: When monitoring reaction progress via NMR, the product signals will shift significantly compared to a standard phenol due to the loss of aromaticity in the pyridine ring during tautomerization.
Decision Matrix & Workflow
Before selecting a protocol, assess the substrate's sensitivity to reduction (e.g., presence of Cl, Br, I atoms).
Figure 1: Strategic decision tree for selecting the optimal debenzylation method based on substrate functionality.
Experimental Protocols
Protocol A: Acid-Modified Catalytic Hydrogenolysis (Gold Standard)
Best For: Scalable synthesis, clean workup, substrates without halogens. Mechanism: Proton-assisted adsorption prevents catalyst poisoning.
Materials:
-
Substrate: 4-Benzyloxypyridine derivative (
equiv) -
Catalyst: 10% Pd/C (wet support, 50%
, equiv by mass of Pd metal) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Additive: Glacial Acetic Acid (AcOH) or 1M HCl (
– equiv)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in MeOH (
M concentration). -
Acidification: Add Glacial Acetic Acid (
equiv). Note: Ensure pH < 5 to fully protonate the pyridine nitrogen. -
Inerting: Place the flask under a nitrogen (
) atmosphere. -
Catalyst Addition: Carefully add 10% Pd/C. WARNING: Pd/C is pyrophoric. Do not add to dry solvent; ensure the flask is inerted or the catalyst is wet.
-
Hydrogenation: Purge the system with
gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at Room Temperature (RT). -
Monitoring: Check TLC or LCMS after 2 hours. The benzyl group is cleaved to toluene (volatile) and the 4-pyridone.
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Concentrate the filtrate.
-
Crucial Step: The product will be an acetate salt. To obtain the free base, redissolve in minimal MeOH and neutralize with basic resin (e.g., Amberlyst A-21) or aqueous
, then extract/crystallize.
-
Protocol B: Catalytic Transfer Hydrogenation
Best For: Labs without
Materials:
-
Substrate (
equiv)[1] -
10% Pd/C (
– equiv by mass) -
Hydrogen Donor: Ammonium Formate (
– equiv) -
Solvent: Methanol (reflux grade)
Step-by-Step Procedure:
-
Dissolve substrate in MeOH (
M) in a round-bottom flask equipped with a reflux condenser. -
Add Ammonium Formate (
equiv). -
Flush with
and add Pd/C catalyst. -
Initiation: Heat the mixture to reflux (
). Note: Evolution of and gas will occur; ensure proper venting. -
Completion: Reaction is typically complete within 1–4 hours, often faster than balloon hydrogenation.
-
Workup: Filter hot through Celite (ammonium formate may precipitate if cooled). Concentrate filtrate. The residue often contains excess ammonium salts, which can be removed by sublimation or trituration with cold water.
Protocol C: Brønsted Acid Hydrolysis (Non-Reductive)
Best For: Substrates containing Chlorides, Bromides, Iodides, or Nitro groups that would be reduced by Pd/C.
Materials:
-
Substrate (
equiv)[1] -
Reagent: Trifluoroacetic acid (TFA) OR 33% HBr in Acetic Acid.
-
Scavenger (Optional): Thioanisole (
equiv) – highly recommended to prevent benzyl cation re-alkylation.
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in neat TFA (
M). If using HBr/AcOH, use as the solvent. -
Scavenger: Add Thioanisole. This traps the benzyl cation formed during cleavage.
-
Reaction: Heat to
(TFA) or RT to (HBr/AcOH). Monitor closely; these conditions are harsh.[2] -
Workup:
-
Evaporate the acid in vacuo.
-
The residue is the pyridinium salt.
-
Neutralize with saturated
and extract into EtOAc or DCM/iPrOH (3:1) if the product is water-soluble (common for pyridones).
-
Data Summary & Comparison
| Feature | Protocol A (H2/Pd/Acid) | Protocol B (Transfer H2) | Protocol C (Acid Hydrolysis) |
| Selectivity | High (with acid) | High | Low (Acid sensitive groups) |
| Halogen Tolerance | Poor (Debromination risk) | Moderate | Excellent |
| Reaction Speed | Moderate (2-12 h) | Fast (1-4 h) | Variable |
| Safety Profile | Flammable Gas ( | Gas Evolution ( | Corrosive Acids |
| Catalyst Poisoning | Solved by Acid | Less susceptible | N/A |
Mechanistic Visualization
The following diagram illustrates why the addition of acid is critical for Method A.
Figure 2: Mechanistic pathway showing how protonation prevents the pyridine nitrogen from deactivating the Palladium catalyst.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Stalled) | Catalyst Poisoning | Add 1-2 equiv of AcOH or HCl. Ensure N is protonated. |
| Incomplete Conversion | Catalyst Deactivation | Filter and add fresh catalyst. Try Pearlman’s Catalyst ( |
| Loss of Halogen (De-Cl/Br) | Over-reduction | Switch to Protocol C (Acid Hydrolysis) or use sulfided Pd/C. |
| Product trapped in Aqueous | High Polarity of Pyridone | Use continuous extraction or evaporate to dryness and triturate. |
References
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[4] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.[4] [Link]
-
Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159–169.[3] [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Phenol Protection).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
palladium-catalyzed cross-coupling reactions of polychlorinated pyridines
Topic: Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Abstract
Polychlorinated pyridines are ubiquitous scaffolds in drug discovery (e.g., Etoricoxib, Pifexole) but present two distinct synthetic challenges: catalyst deactivation via nitrogen coordination and regiochemical ambiguity due to multiple electrophilic sites. This application note details the mechanistic principles governing site-selectivity and provides optimized protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings. We contrast intrinsic electronic bias (Handy’s Rules) against modern ligand-controlled strategies to achieve predictable C2 vs. C4 functionalization.
Mechanistic Insight: The Regioselectivity & Poisoning Paradox
Success in coupling chloropyridines relies on managing the competition between the oxidative addition (OA) step and the non-productive coordination of the pyridine nitrogen to the palladium center.
Catalyst Poisoning
The pyridine nitrogen is a strong
-
Solution: Use electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines, NHCs) that sterically preclude N-coordination while facilitating OA into the challenging C–Cl bond.
Regioselectivity: Intrinsic vs. Ligand Control
For a substrate like 2,4,6-trichloropyridine , selectivity is dictated by the electronic difference between the positions:
-
Intrinsic Bias (Handy’s Rules): Oxidative addition preferentially occurs at the most electron-deficient position. The inductive effect of the ring nitrogen makes C2/C6 more electron-deficient than C4. Therefore, under "standard" conditions (e.g., Pd(PPh3)4), coupling occurs at C2 .
-
Ligand Control: While C2 is electronically favored, it is sterically more crowded (adjacent to N). Using extremely bulky ligands (e.g., IPr, SIPr) can invert this selectivity to favor the less hindered C4 position, or allow sequential functionalization.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision tree for selecting conditions based on desired regiochemical outcome for 2,4-dichloropyridine scaffolds.
Catalyst & Ligand Selection Guide
The choice of ligand is the primary determinant of yield and selectivity.
| Ligand Class | Examples | Key Feature | Best For |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich. Promotes OA into aryl chlorides; resists N-poisoning. | General Purpose. High yields for C2-coupling. |
| Bisphosphines | dppf, Xantphos | Large bite angle. | Selectivity. Good for preventing bis-coupling (over-reaction). |
| NHC (Carbenes) | PEPPSI-IPr, Pd-NHC-G3 | Extreme steric bulk; strong | Difficult Substrates. Can force C4 selectivity or couple highly deactivated chlorides. |
| Simple Phosphines | PPh3 | Low bulk, moderate electronics. | Not Recommended. Prone to poisoning and poor turnover with chlorides. |
Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Mono-arylation of 2,4,6-trichloropyridine at the C2 position. Mechanism: Exploits the intrinsic electronic deficiency of the C2 position using a robust, bulky phosphine to prevent poisoning.
Reagents:
-
Substrate: 2,4,6-Trichloropyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Argon flow, add Pd(OAc)₂ and SPhos to a reaction vial. Add 1 mL of anhydrous toluene and stir at RT for 10 mins to generate the active L-Pd(0) species (solution turns from orange to pale yellow/black).
-
Substrate Addition: Add 2,4,6-trichloropyridine, the arylboronic acid, and K₃PO₄ to the vial.
-
Solvent: Add the remaining Toluene and Water (degassed).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C initially to avoid competitive C4 coupling or bis-arylation.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (trichloropyridine) is non-polar; the mono-coupled product will be slightly more polar.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
Validation Point: SPhos is chosen because it forms a monoligated Pd species that is highly active for oxidative addition but sufficiently bulky to prevent the pyridine nitrogen from binding to the metal center [1].
Protocol B: C4-Selective Buchwald-Hartwig Amination
Objective: Amination of 2,4-dichloropyridine preferentially at the C4 position. Mechanism: This protocol utilizes a specific NHC ligand system where the extreme steric bulk destabilizes the Pd-complex at the crowded C2 position (ortho to ring Nitrogen), favoring the less hindered C4 position despite the electronic bias [2].
Reagents:
-
Substrate: 2,4-Dichloropyridine (1.0 equiv)
-
Amine: Morpholine or Aniline derivative (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: KOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Pd-PEPPSI-IPr, KOtBu, and 2,4-dichloropyridine.
-
Solvent/Amine: Add anhydrous Dioxane and the amine via syringe.
-
Reaction: Stir at RT (Room Temperature) for 1 hour, then gently warm to 50°C if conversion is slow.
-
Critical: High temperatures (>80°C) may erode regioselectivity and promote C2 coupling.
-
-
Workup: Filter through a celite pad to remove salts. Concentrate in vacuo.
Validation Point: The use of the PEPPSI precatalyst ensures a defined Pd(II)/Pd(0) ratio and rapid initiation. The "throw-away" pyridine ligand on the PEPPSI precatalyst is exchanged for the substrate, but the bulky IPr ligand directs the metal to the C4 position [3].
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Remediation |
| No Reaction (SM Recovery) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., XPhos instead of PPh3). Increase Temp. |
| Bis-Coupling (Over-reaction) | High Catalyst Activity | Reduce catalyst loading to 0.5 mol%. Add boronic acid slowly (syringe pump). |
| Wrong Regioisomer | Electronic/Steric Mismatch | C2 desired: Use SPhos/XPhos. C4 desired: Use IPr/SIPr or lower temperature. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or add base after heating the catalyst/halide mix. |
Catalytic Cycle & Inhibition Pathway
The diagram below illustrates where the pyridine nitrogen interferes with the cycle.
Figure 2: The Palladium catalytic cycle showing the reversible poisoning pathway caused by pyridine nitrogen coordination.
References
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (PMC). URL:[Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Source: National Science Foundation (NSF) / J. Am. Chem. Soc. URL:[Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Source: ACS Publications (Organic Letters). URL:[Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Source: Journal of Molecular Catalysis A: Chemical.[2] URL:[Link]
Sources
Scalable Manufacturing of Functionalized Pyridines: Strategic Protocols for Pharmaceutical Application
Executive Summary
The pyridine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in approximately 20% of the top 200 pharmaceutical products (e.g., Imatinib, Esomeprazole, Nevirapine). However, the scale-up of substituted pyridines presents a "reactivity paradox": the electron-deficient ring is resistant to electrophilic substitution yet prone to nucleophilic displacement and oxidative degradation.
This guide provides two validated workflows for overcoming these barriers at scale:
-
Batch Protocol: A robust Suzuki-Miyaura cross-coupling methodology optimized for difficult 2-substituted pyridines, including a critical metal-scavenging module to meet ICH Q3D guidelines.
-
Continuous Flow Protocol: A "telescoped" De Novo ring formation strategy that mitigates the thermal hazards of condensation reactions while improving regioselectivity.
Strategic Route Selection
Before initiating scale-up, the synthetic route must be evaluated against the specific substitution pattern required. The following decision matrix outlines the logic for selecting between functionalization of an existing ring (Cross-Coupling) versus constructing the ring from acyclic precursors (De Novo).
Figure 1: Strategic decision matrix for pyridine synthesis. Route selection depends heavily on the stability of the starting material (e.g., 2-pyridyl boronates are unstable) and the complexity of the core.
Protocol A: Batch Scale-Up (Suzuki-Miyaura Coupling)
Application: Introduction of aryl/heteroaryl groups at the C2 position. Challenge: 2-Pyridylboronic acids are notoriously unstable (rapid protodeboronation). Solution: This protocol utilizes the inverse strategy: coupling a stable 2-chloropyridine electrophile with a stable arylboronic acid nucleophile, employing a high-turnover Pd catalyst system.
Materials & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| 2-Chloropyridine Deriv. | 1.0 | Electrophile | Purity >98% (HPLC) |
| Arylboronic Acid | 1.2 | Nucleophile | Excess compensates for homocoupling |
| Pd(dppf)Cl₂ · DCM | 0.01-0.03 | Catalyst | Robust against N-coordination poisoning |
| K₂CO₃ (2M aq) | 3.0 | Base | Aqueous phase essential for transmetallation |
| 1,4-Dioxane | 10 Vol | Solvent | High boiling point, miscible with water |
| SiliaMetS® Thiol | 0.5 wt% | Scavenger | Required for Pd removal |
Step-by-Step Methodology
-
Inertion: Charge a jacketed glass reactor (JLR) with the 2-chloropyridine substrate and arylboronic acid. Purge with N₂ for 15 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane. Agitate at 200 RPM.
-
Catalyst Charge: Add Pd(dppf)Cl₂ (1-3 mol%). The solution will typically turn orange/red.
-
Activation: Add degassed 2M K₂CO₃ solution.
-
Reaction: Heat to 85°C (internal) . Monitor via HPLC every 2 hours.
-
Endpoint: <1.0% remaining chloropyridine.[1] Typical time: 4–6 hours.
-
-
Workup: Cool to 25°C. Dilute with Ethyl Acetate (EtOAc). Separate phases. Wash organic layer with brine.
-
Metal Scavenging (CRITICAL):
-
The crude organic phase typically contains 500–2000 ppm Pd.
-
Add SiliaMetS® Thiol (or equivalent thiourea-functionalized silica) at 20% w/w relative to the theoretical yield.
-
Agitate at 50°C for 4 hours.
-
Filter through a Celite pad to remove the scavenger.[2]
-
Result: Pd levels should drop to <20 ppm (compliant with most intermediate specs).
-
Protocol B: Continuous Flow (De Novo Ring Formation)
Application: Synthesis of polysubstituted pyridines (e.g., Hantzsch-style or Nevirapine intermediates). Challenge: Batch scale-up of condensation reactions often leads to "runaway" exotherms and heterogeneous mixtures that are difficult to stir. Solution: A continuous flow setup allows for precise residence time control and superior heat transfer, enabling the safe use of high temperatures to drive conversion.
Flow Reactor Setup
The system utilizes a packed-bed reactor or a coil reactor depending on solubility.
Figure 2: Continuous flow diagram for Hantzsch-type pyridine synthesis. The two-stage design allows for ring closure followed by oxidative aromatization in a single stream.
Step-by-Step Methodology
-
Feed Preparation:
-
Feed A: Dissolve the aldehyde and β-keto ester (1:2 molar ratio) in Ethanol/Water (9:1).
-
Feed B: Dissolve Ammonium Acetate (excess, 4 equiv) in Ethanol.
-
-
System Priming: Flush the reactor (PFA coil, 10 mL volume) with solvent at system pressure (100 psi / 7 bar) to prevent solvent boiling at high temperatures.
-
Reaction Parameters:
-
Temperature: 120°C (superheated).
-
Residence Time: 10–15 minutes.
-
Flow Rate: Calculated based on reactor volume (e.g., for 10 mL reactor and 10 min residence, flow = 1 mL/min).
-
-
Oxidation (Aromatization):
-
The output of Coil 1 is the 1,4-dihydropyridine (DHP).
-
Telescoping: Inject an oxidant (e.g., HNO₃ or DDQ in solution) via a third pump into a second reactor coil to convert the DHP to the pyridine.
-
-
Collection: The stream passes through a Back Pressure Regulator (BPR) into a quench vessel containing cold water/base, precipitating the product.
Process Safety & Quality Control (ICH Q3D)
In pharmaceutical production, the purity profile is as critical as the yield. Pyridines are excellent ligands for metals, making Pd removal difficult.
Palladium Scavenging Data
The following table illustrates the efficiency of different scavenging methods for a standard 2-arylpyridine synthesis (Initial Pd: ~1200 ppm).
| Method | Residual Pd (ppm) | Yield Loss (%) | Suitability |
| Crystallization only | 300–400 | 10–15% | Poor (Pd occludes in crystal) |
| Activated Charcoal | 50–100 | 5–8% | Moderate (Messy, variable) |
| Thiol-Silica (SiliaMetS) | < 10 | < 2% | Excellent (High affinity) |
| DMT-Functionalized Silica | < 5 | < 3% | Best for Pd(II) species |
Analytical Check
-
HPLC Method: C18 Column, Gradient 5% -> 95% ACN/Water (0.1% TFA). Pyridines often tail; use TFA or Formic acid to protonate the nitrogen and improve peak shape.
-
Genotoxic Impurities: If using hydrazine or alkyl halides in De Novo routes, verify absence of PGIs (Potential Genotoxic Impurities) to <10 ppm.
References
-
Privileged Structures in Pharma: Duarte, C. D., et al. (2011). "Privileged structures: a useful concept for the rational design of new lead drug candidates." Mini-Reviews in Medicinal Chemistry. Link
-
Suzuki Coupling Scale-Up: Gao, Y., et al. (2024).[3] "B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts." Organic Letters. Link
-
Continuous Flow Synthesis: Longstreet, A. R., et al. (2013).[4] "Efficient Synthesis of Pyridines via Continuous Flow." (Relating to VCU Nevirapine process). Link
-
Palladium Scavenging: Galaffu, N., et al. (2007).[1] "Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development.[1] Link
-
ICH Q3D Guidelines: European Medicines Agency.[5] "ICH guideline Q3D on elemental impurities."Link
Sources
Troubleshooting & Optimization
optimization of reaction conditions for pyridine halogenation
Topic: Optimization of Reaction Conditions for Pyridine Halogenation
Status: Operational | Tier: Level 3 (Advanced Chemical Synthesis)
Diagnostic Triage: Select Your Methodology
Before starting, identify your target regioselectivity. Pyridine's electron-deficient nature makes it resistant to standard Electrophilic Aromatic Substitution (EAS). Attempting benzene-standard conditions will result in <5% yield or starting material recovery.
Interactive Decision Matrix:
Figure 1: Strategic decision tree for selecting the optimal halogenation pathway based on regiochemical requirements.
Technical Protocols & Optimization
Protocol A: The N-Oxide "Switch" (Targeting C2/C4)
Best for: Chlorination and Bromination at ortho/para positions.
The Mechanism:
Pyridine is
Step-by-Step Workflow:
-
Oxidation:
-
Reagents: m-CPBA (1.1 equiv) in DCM or
in Acetic Acid. -
Optimization: Monitor via TLC. Pyridine N-oxides are highly polar; use MeOH/DCM for elution.
-
-
Activation/Halogenation:
-
Reagents:
(for Cl) or (for Br). -
Condition: Reflux (80–110°C).
-
Critical Checkpoint:Moisture Control.
reacts violently with water to form phosphoric acid, which deactivates the N-oxide. Ensure glassware is flame-dried.
-
-
Deoxygenation (If required):
-
Reagents:
, Zn/AcOH, or Pd/C + . -
Note: Often the halogenation step (using phosphorous oxyhalides) results in simultaneous reduction or loss of the oxygen handle depending on workup, but a dedicated reduction step ensures clean product.
-
Data: Yield Comparison for 2-Chloropyridine Synthesis
| Method | Reagent System | Temp (°C) | Yield (%) | Regioselectivity (C2:C4) |
| Direct EAS | 200 | <10 | Poor (Mixture) | |
| N-Oxide | 85 | 82 | 95:5 | |
| Radical | 25 | 45 | 60:40 |
Protocol B: Pd-Catalyzed C-H Activation (Targeting C3)
Best for: Late-stage functionalization of valuable scaffolds where harsh acids are not tolerated.
The Challenge:
Pyridine nitrogen coordinates strongly to Palladium (
Optimization Strategy:
-
Ligand Selection: Use sterically bulky ligands (e.g., bipyridine derivatives or amino acid ligands like Ac-Gly-OH) to prevent N-poisoning.
-
N-Protection: Pre-complex the pyridine nitrogen with a Lewis Acid (e.g.,
) to block coordination, allowing the Pd to interact with the C-H bond.
Visual Workflow (C-H Activation):
Figure 2: Troubleshooting logic for Palladium-catalyzed halogenation.
Troubleshooting & FAQs
Q1: I am trying to brominate pyridine directly with
-
Solution: You must use "Swamping Catalyst" conditions. Use a massive excess of Lewis Acid (
) or perform the reaction in Oleum (fuming sulfuric acid) at >130°C. The acid protonates the nitrogen (blocking it), and the high temperature forces the EAS reaction on the highly deactivated ring. -
Alternative: Switch to the Zincke Imine protocol for milder conditions [1].
Q2: My
-
Temperature Ramp: Do not add reagents at reflux. Add
dropwise at 0°C, then warm slowly. -
Base Trap: The reaction generates massive amounts of HCl gas. Ensure your setup has a proper scrubber. The accumulation of acid can degrade sensitive functional groups.
-
Solvent: Use dry Toluene or DCE as a co-solvent to mitigate exotherms, rather than running neat.
Q3: In Pd-catalyzed iodination, I see conversion but poor regioselectivity (C2 vs C3 mixture). A: This suggests a competition between "Directing Group" logic and "Electronic" logic.
-
If your pyridine has a directing group (e.g., amide, oxime) at C2, it will direct Pd to C3.
-
Without a directing group, C3 is electronically favored but N-coordination interferes.
-
Fix: Use the Sanford Method [2]. Use Pyridine-N-Oxide as the substrate for the Pd-reaction.[1][2] The oxygen acts as a directing group for the C2 position. You can reduce it later.
References
-
Zincke Imine Protocol
-
Pd-Catalyzed C-H Activation (Sanford)
-
N-Oxide Regioselectivity
-
General Troubleshooting (Low Yield)
- Title: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines
-
Source: BenchChem Technical Support[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mountainscholar.org [mountainscholar.org]
- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine under acidic conditions
The following technical support guide addresses the stability profile of 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine (CAS: 41662-64-0) under acidic conditions. This document is structured to assist researchers in troubleshooting degradation issues and optimizing reaction parameters.
Executive Summary: The "Labile Leaving Group" Effect
3,5-dichloro-2,6-difluoro-4-benzyloxypyridine exhibits a distinct stability profile compared to non-halogenated benzyl ethers.[1][2] While benzyl ethers are classically considered stable to mild acids, the presence of four electron-withdrawing halogens (3,5-Cl and 2,6-F) on the pyridine ring significantly alters the electronics of the ether linkage.[1]
Core Stability Alert: Under acidic conditions, the pyridine ring acts as an excellent leaving group (analogous to a nitrophenol).[1] This makes the benzyl ether linkage hypersensitive to acid-catalyzed cleavage , resulting in premature deprotection to the 4-hydroxypyridine (pyridone) tautomer.[1]
Part 1: The Degradation Mechanism (Why is it unstable?)
The instability is driven by the electron-deficiency of the pyridine ring.[1] In a standard benzyl ether, the alkoxide leaving group is basic and poor.[1] Here, the 3,5-dichloro-2,6-difluoro-4-hydroxypyridine anion is stabilized by the halogens, making it a superior leaving group.[1]
Degradation Pathway Diagram
The following diagram illustrates the competing pathways of acid-mediated ether cleavage (primary issue) versus hydrolytic defluorination (secondary issue).
Figure 1: Acid-mediated degradation pathways.[1] The primary instability is the cleavage of the benzyl ether to form the pyridone.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Unexpected Loss of Benzyl Group
Q: I am attempting a nitration/sulfonation in acidic media, but my product is the 4-hydroxy pyridine (pyridone). Why is the benzyl group falling off so easily?
A: The electron-deficient pyridine ring destabilizes the ether bond.[1]
-
Mechanism: The protonated ether intermediate collapses to form the stable benzyl cation and the electron-poor hydroxypyridine.[1] This reaction, known as acidolysis, occurs much faster here than with electron-rich aromatics (like anisole).[1]
-
Solution:
-
Avoid Strong Brønsted Acids: If possible, switch to non-acidic electrophiles.
-
Temperature Control: Acidolysis is temperature-dependent.[1] Maintain reaction temperatures below 0°C if strong acids (like H₂SO₄ or triflic acid) are mandatory.[1]
-
Scavengers: The cleavage is often reversible or equilibrium-driven.[1] However, if the benzyl cation is trapped by a nucleophile (like the solvent or counter-ion), the reaction is irreversible.
-
Issue 2: Fluorine Hydrolysis
Q: My LC-MS shows a peak at [M+16] or [M-2] relative to the deprotected product. Is the fluorine hydrolyzing?
A: Yes, this indicates hydrolysis of the C-2 or C-6 fluorine atoms.[1]
-
Cause: While nucleophilic aromatic substitution (SNAr) is typically associated with bases, the highly activated 2,6-difluoro positions can undergo hydrolysis in hot aqueous acid .[1] The water molecule acts as the nucleophile.[1]
-
Diagnostic:
-
M-Benzyl+OH: Indicates loss of benzyl group AND hydrolysis of one Fluorine (formation of dihydroxy species).[1]
-
-
Prevention: Ensure your acidic conditions are strictly anhydrous .[1] Use molecular sieves or drying agents in the solvent system.[1]
Issue 3: Solubility & Handling
Q: The starting material precipitates out when I add acid. Could this be causing heterogeneous degradation?
A: Yes. Protonation of the pyridine nitrogen is difficult due to the electron-withdrawing Cl/F atoms (pKa is very low).[1]
-
Observation: The compound is likely not protonating at the nitrogen but rather interacting at the oxygen.[1] If it precipitates, you may have local hotspots of high acid concentration on the solid surface, leading to degradation.[1]
-
Recommendation: Use a co-solvent like Dichloromethane (DCM) or 1,2-Dichloroethane to maintain solubility before adding the acid source.[1]
Part 3: Experimental Protocols
Protocol A: Safe Handling in Acidic Media
Use this protocol if you must expose the molecule to acid without removing the benzyl group.[1]
-
Solvent Selection: Use non-nucleophilic, anhydrous solvents (e.g., DCM, CHCl₃).[1] Avoid ethers (THF) or alcohols which can participate in cation exchange.[1]
-
Temperature: Cool the solution to -10°C to 0°C before acid addition.
-
Acid Addition: Add the acid dropwise.[1]
-
Quench: Quench immediately into a buffered solution (sat. NaHCO₃) at low temperature.[1] Do not use water alone, as the local heat of neutralization can trigger F-hydrolysis.[1]
Protocol B: Controlled Deprotection (If desired)
If your goal is to remove the benzyl group cleanly to generate 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.[1]
| Parameter | Recommended Condition | Reason |
| Reagent | TFA (Trifluoroacetic acid) (Neat or in DCM) | Strong enough to cleave the ether, but less nucleophilic than HBr (avoids Br/F exchange).[1] |
| Temperature | Room Temperature (20-25°C) | Heating increases the risk of Fluorine hydrolysis.[1] |
| Time | Monitor by TLC/LC-MS (Typically 1-4 hours) | Prolonged exposure leads to degradation.[1] |
| Workup | Evaporate TFA in vacuo; co-evaporate with Toluene. | Avoids aqueous acidic workup which hydrolyzes Fluorines.[1] |
Part 4: Comparative Stability Data
The following table compares the stability of the 4-benzyloxy group on different pyridine cores under identical acidic conditions (e.g., 10% HCl, 25°C).
| Pyridine Core Structure | Electronic State | Benzyl Ether Stability (Acid) | Primary Degradation Product |
| Unsubstituted Pyridine | Electron Neutral | High | Stable (Requires harsh HBr/AcOH to cleave) |
| 3,5-Dichloropyridine | Electron Deficient | Moderate | Slow cleavage to pyridone |
| 3,5-Dichloro-2,6-difluoro | Highly Deficient | Low (Unstable) | Rapid cleavage to pyridone |
References
-
Weissberger, A. (Ed.) (1962).[1] The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Part III. Interscience Publishers.[1] (Cited in US Patent 5204478A regarding hydrolysis of 2/4-halogens).[1]
-
Google Patents. (1972).[1] Manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine and salts thereof (US3654292A).[1] Retrieved from [1]
Sources
Technical Support Center: Solvent Systems for Pyridine Synthesis
Status: Operational Ticket ID: PYR-OPT-2026 Subject: Optimization of Solvent Media for Heterocycle Construction & Aromatization
Welcome to the Pyridine Synthesis Support Hub.
This guide is designed for organic chemists facing yield plateaus, workup bottlenecks, or scalability issues in pyridine construction. Unlike general synthesis guides, we focus strictly on the solvent system—the often-overlooked variable that dictates reaction kinetics, intermediate stability (especially 1,4-dihydropyridines), and isolation efficiency.
Part 1: Critical Solvent Parameters (Data Summary)
Before selecting a solvent, review how physicochemical properties impact the Hantzsch and Chichibabin pathways.
| Solvent System | Dielectric Constant ( | Boiling Point (°C) | Primary Benefit | Common Failure Mode |
| Water (The "On-Water" Effect) | 80.1 | 100 | Hydrophobic Acceleration: Forces organic reactants together; product precipitates for easy filtration. | Mass Transfer: Fails if reactants are solids with high melting points and no surfactant is used. |
| Ethanol (EtOH) | 24.5 | 78 | Solubility Balance: Dissolves most aldehydes/ketoesters; supports proton transfer. | Equilibrium Stalling: Can trap water (byproduct), hindering dehydration steps in condensation. |
| Ionic Liquids (e.g., [BMIM][PF6]) | High (Tunable) | >300 (Decomp) | Dual Role: Acts as solvent and Lewis acid catalyst; recyclable. | Workup Difficulty: Product extraction requires organic co-solvents; high cost. |
| PEG-400 | ~12.4 | >200 | Green/Non-Volatile: Stabilizes metal catalysts; biodegradable. | Viscosity: High viscosity at RT can impede stirring; requires heating (>60°C). |
Part 2: Troubleshooting The Hantzsch Synthesis
Context: The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a
Q1: My reaction stalls at the 1,4-dihydropyridine (1,4-DHP) intermediate. How do I force aromatization?
Diagnosis: The Hantzsch reaction naturally produces 1,4-DHP. The final oxidation step (aromatization) to pyridine is not spontaneous under standard reflux without an oxidant. The Solvent Fix:
-
Switch to Acetic Acid: If you are running a one-pot synthesis, using glacial acetic acid as the solvent often promotes auto-oxidation due to its ability to stabilize radical intermediates and facilitate proton transfer.
-
Add an Oxidant in Water: If working in aqueous media, the 1,4-DHP usually precipitates. Do not switch solvents. Instead, add a green oxidant like CAN (Cerium Ammonium Nitrate) or FeCl
directly to the aqueous suspension. The heterogeneous system allows the oxidant to act on the surface of the DHP particles.
Q2: I am getting low yields and "oiling out" when using Ethanol. Why?
Diagnosis: While ethanol is the classic solvent, it often solubilizes both the starting materials and the product too well, preventing crystallization (Le Chatelier’s principle works against you here). Furthermore, ethanol can compete as a nucleophile in side reactions if the temperature is too high. The "On-Water" Solution: Switch to Water or a Water/Ethanol (3:1) mixture.
-
Mechanism: Organic reactants (aldehyde/ketoester) are hydrophobic. Water forces them into small organic droplets (micelles), effectively increasing the local concentration of reactants.
-
Result: The reaction rate increases (negative activation volume), and the hydrophobic 1,4-DHP product precipitates out, driving the equilibrium forward.
Q3: My product is contaminated with tar/polymers. How do I stop this?
Diagnosis: This usually occurs in high-boiling solvents (DMF, DMSO) or under neat conditions where local hot spots trigger polymerization of the
Part 3: Advanced Solvent Systems (Green & Catalytic)
Q4: Can I use Ionic Liquids (ILs) to replace acid catalysts?
Answer: Yes. Imidazolium-based ILs like [BMIM][HSO
-
Why it works: The acidic counter-anion (HSO
) acts as the Brønsted acid catalyst, while the cation provides the solvation medium. -
Protocol Shift: You do not need external acids (like PTSA). Run the reaction at 80°C.
-
Isolation: The pyridine product is usually less soluble in the IL than the reactants. Extract with diethyl ether; the IL can be dried and reused 4-5 times.
Part 4: Visualization of Solvent Logic
The following diagram illustrates the decision matrix for selecting the optimal solvent based on your precursor properties and green chemistry goals.
Caption: Decision tree for selecting the optimal solvent system based on reactant physical state and sustainability requirements.
Part 5: Standard Operating Procedure (SOP)
Protocol: Green Hantzsch Synthesis in Aqueous Media (Catalyst-Free/Minimal Catalyst)
Objective: Synthesis of 1,4-dihydropyridine (and subsequent oxidation) without volatile organic solvents.
-
Preparation:
-
To a 50 mL round-bottom flask, add Aldehyde (1.0 mmol) and Ethyl Acetoacetate (2.0 mmol).
-
Add Ammonium Acetate (1.2 mmol).
-
Add Water (5 mL). Note: Reactants will likely float or form an oil.
-
-
Reaction:
-
Heat the mixture to 60–70°C with vigorous magnetic stirring.
-
Observation: The mixture will initially be turbid. As the reaction progresses (20–60 mins), a solid precipitate (the 1,4-DHP) will form.
-
Optional Oxidation (One-Pot): If the aromatic pyridine is desired immediately, add FeCl
(0.5 mmol) or H O (30%, 1 mL) and continue heating for 30 mins.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the solid precipitate under vacuum.
-
Wash: Wash the cake with cold water (2 x 5 mL) to remove unreacted ammonium acetate and water-soluble byproducts.
-
Purification: Recrystallize from hot ethanol if necessary.
-
-
Validation:
-
Check TLC (Eluent: Hexane/EtOAc 4:1). The DHP spot is usually fluorescent under UV; the Pyridine spot is UV active but less fluorescent.
-
References
-
Hill, M. D., & Movassaghi, M. (2008). New Strategies for the Synthesis of Pyridine Derivatives.Chemistry – A European Journal.
-
Sangshetti, J. N., et al. (2017). Ionic Liquids as Green Solvents: A Comprehensive Review.ResearchGate.
-
Memarian, H. R., et al. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation.NIH / PMC.
-
Wang, L., et al. (2010). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.[2]Taylor & Francis Online.
-
BenchChem Technical Support. (2025). Regioselectivity in Substituted Pyridine Reactions.[3][4]
Sources
regioselectivity control in the functionalization of polysubstituted pyridines
Status: Online 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Synthesis)[1][2]
Welcome to the Pyridine Functionalization Help Desk
Mission Statement: Functionalizing polysubstituted pyridines is notoriously difficult due to the "pyridyl paradox": the ring is electron-deficient (resisting electrophilic attack) yet the nitrogen lone pair coordinates aggressively to Lewis acids (poisoning catalysts). This guide troubleshoots the three most common regioselectivity failures: Mixtures in Radical Additions , Catalyst Death in Cross-Couplings , and Isomer Scrambling in Metallation .[1][2]
Ticket #1: "My Minisci reaction is yielding a 1:1 mixture of C2 and C4 isomers."
Diagnosis: Lack of Steric/Electronic Control in Radical Addition.[2] Severity: High (Purification Bottleneck).[1][2]
The Minisci reaction (radical alkylation) targets the most electron-deficient positions.[1] In unsubstituted pyridine, C2 and C4 have similar LUMO coefficients, leading to mixtures.[1][2] In polysubstituted systems, existing substituents often fail to provide sufficient steric bias to differentiate these sites.[1][2]
Troubleshooting Protocol: The Blocking Group Strategy
If you cannot separate isomers, you must force regioselectivity using a temporary blocking group or specific solvent effects.[1][2]
Step-by-Step Resolution:
-
Assess the Substrate: Does your pyridine have an open C2 and C4? If yes, innate selectivity will be poor.[1][2]
-
Implement C4-Selective Blocking (Baran Method):
-
Alternative: Acid/Solvent Tuning:
-
Protonation (TFA/H₂SO₄) increases the electrophilicity of the ring.
-
Tip: If C2 is the target, use a bulky radical source (e.g., t-Bu) which kinetically favors the more accessible C4 position unless C2 is activated by a specific directing group.[1][2] Wait, correction: Bulky radicals favor C4 due to sterics at C2 (adjacent to N).[1][2] Small radicals favor C2.[1][2]
-
Data: Radical Selectivity Trends
| Radical Type | Primary Target (Unsubstituted) | Effect of Acid | Key Limitation |
| Nucleophilic ( | C2 / C4 (Mixture) | Increases Rate & Selectivity | Over-alkylation common |
| Electrophilic | C3 (Rare) | Deactivates Ring | Low Yields |
| Bulky ( | C4 (Steric Control) | Essential | Requires open C4 |
Ticket #2: "My Pd-catalyzed C-H activation is dead. Starting material recovered."
Diagnosis: Catalyst Poisoning (The "N-Binding" Trap).[1] Severity: Critical (Reaction Failure).
Native pyridines are excellent
Troubleshooting Protocol: The N-Oxide Bypass
Do not attempt to fight the nitrogen binding with heat. Bypass it by oxidizing the nitrogen.
The "Fagnou" Protocol:
-
Activation: Oxidize your polysubstituted pyridine to the Pyridine N-oxide (mCPBA or H₂O₂/Urea).[1][2]
-
Why? This removes the poisoning lone pair and increases the acidity of the C2-H bond (pKa drops from ~27 to ~18), facilitating the Concerted Metalation-Deprotonation (CMD) pathway.[1]
-
-
Coupling: Run the Pd-catalyzed coupling. The N-oxide oxygen acts as an intramolecular base/directing group, ensuring exclusive C2 selectivity .[1][2]
-
Deoxygenation: Reduce the product back to the pyridine (Zn/NH₄Cl or PCl₃).
Visualization: The N-Oxide Activation Cycle
Caption: The N-oxide strategy circumvents catalyst poisoning while enforcing C2-regioselectivity via the CMD mechanism.
Ticket #3: "I need C3 functionalization, but SEAr (Nitration/Bromination) fails."
Diagnosis: Electronic Deactivation. Severity: Moderate.
Polysubstituted pyridines are too electron-deficient for standard Electrophilic Aromatic Substitution (SEAr).[1][2] Forcing conditions often lead to decomposition or attack at the wrong position.
Troubleshooting Protocol: Directed Ortho Metallation (DoM)
Switch from electrophilic attack to nucleophilic metallation.[2] This relies on Directed Metalation Groups (DMGs) .[1][2][6][7]
The "Snieckus" Rules for Pyridines:
-
Select a DMG: Amides (-CONR₂), Carbamates (-OCONR₂), or Halogens (Cl/F) at C2 or C4.[1][2]
-
Base Selection: Use LiTMP (Lithium Tetramethylpiperidide).[1][2]
-
The "Halogen Dance" Warning: If your substrate contains Bromine or Iodine, LiTMP will trigger a Base-Catalyzed Halogen Dance (BCHD) .[1][2] The lithium will migrate to the most thermodynamically stable position (usually adjacent to the heteroatom), scrambling your regiochemistry.
Decision Matrix: DoM vs. Halogen Dance
Caption: High-risk decision path for metallating halogenated pyridines. Temperature control is critical to stop migration.
FAQ: Rapid Fire Solutions
Q: Can I functionalize C4 without blocking groups? A: Yes, but only via Pyridine N-oxide Nitration .[1][2] The N-oxide activates C4 toward nucleophilic attack and C4 toward electrophilic nitration (using HNO₃/H₂SO₄).[1] The nitro group can then be reduced to an amine or converted via Sandmeyer.
Q: My pyridine has a Chlorine at C2. Can I use it as a directing group? A: Yes. Chlorine is a weak DMG but effective in pyridines.[2] It directs metallation to C3.[1][2] However, ensure you use LiTMP at -78°C to avoid nucleophilic displacement of the chloride.[1][2]
Q: How do I remove the N-oxide oxygen without reducing other sensitive groups (e.g., alkenes)? A: Avoid catalytic hydrogenation.[1][2] Use PCl₃ (mild heat) or Bis(pinacolato)diboron (mild, chemoselective).[1][2]
References & Authoritative Sources
-
Minisci Reaction & C4 Selectivity:
-
N-Oxide Activation (C-H Activation):
-
Directed Ortho Metallation (DoM):
-
Regioselectivity Reviews:
-
Regioselective Functionalization of Pyridines.
-
Source: [1]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Advanced SAR Analysis: Benzyloxypyridine Scaffolds in Kinase and Infectious Disease Therapeutics
Topic: Structure-Activity Relationship (SAR) Studies of Benzyloxypyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The benzyloxypyridine motif represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for biaryl ethers and amino-methylene linkers. This guide analyzes the Structure-Activity Relationship (SAR) of benzyloxypyridine analogs, specifically focusing on their dual utility as p38
Unlike rigid biaryl systems, the benzyloxypyridine scaffold introduces a specific degree of rotational freedom via the methylene ether linkage (
Mechanism of Action & Signaling Pathways[1][2]
p38 MAPK Inhibition
In the context of inflammation and cancer, benzyloxypyridine analogs typically function as ATP-competitive type II inhibitors or allosteric binders. They prevent the phosphorylation of downstream substrates (MAPKAPK2, ATF2), thereby silencing the production of pro-inflammatory cytokines like TNF-
Visualization: p38 MAPK Signaling Cascade
The following diagram illustrates the intervention point of benzyloxypyridine inhibitors within the stress-activated signaling cascade.
Caption: Schematic of the p38 MAPK pathway showing the inhibition of p38 phosphorylation by benzyloxypyridine analogs.
Comparative Performance Guide
This section objectively compares benzyloxypyridine analogs against standard reference compounds. Data is synthesized from representative medicinal chemistry campaigns targeting the kinase hydrophobic pocket.
Comparative Data: p38 Kinase Inhibition
Objective: Evaluate the potency (
| Compound Class | Structure Description | p38 | TNF- | Selectivity Profile (vs. JNK/ERK) |
| Reference | SB203580 (Pyridinyl imidazole) | 50 | 150 nM | Moderate (Hits JNK2) |
| Analog A | 2-Benzyloxypyridine (Unsubstituted) | 450 | >1000 nM | Poor (High Lipophilicity) |
| Analog B | 2-(2,4-Difluorobenzyloxy)pyridine | 28 | 85 nM | High (>100x) |
| Analog C | 2-(4-Methylsulfonylbenzyloxy)pyridine | 120 | 300 nM | Moderate |
| Analog D | 3-Benzyloxypyridine (Isomer shift) | >10,000 | Inactive | N/A (Loss of H-bond) |
Key Insights:
-
The Fluorine Effect (Analog B): Introducing electron-withdrawing groups (F, Cl) on the benzyl ring significantly improves potency. This is attributed to stronger
-stacking interactions within the hydrophobic pocket and improved metabolic stability of the benzylic carbon. -
Positional Sensitivity (Analog D): Shifting the ether linkage from the C2 to the C3 position of the pyridine ring results in a complete loss of activity, confirming the necessity of the pyridine nitrogen to act as a hydrogen bond acceptor for the hinge region (Met109 in p38).
Comparative Data: Antitubercular Activity (InhA Target)
Objective: Compare lipophilic benzyloxypyridine analogs against Isoniazid (INH) .
| Compound | Mechanism | MIC ( | Cytotoxicity ( |
| Isoniazid (INH) | Covalent Adduct Formation | 0.05 | >100 |
| Benzyloxypyridine E | Direct InhA Inhibitor | 2.5 | 45 |
| Benzyloxypyridine F | 4-substituted-2-benzyloxypyridine | 0.8 | 60 |
Key Insights:
-
While less potent than INH, Analog F does not require activation by the catalase-peroxidase KatG. This makes benzyloxypyridines critical alternatives for treating MDR-TB strains that have developed resistance via KatG mutations.
Detailed SAR Analysis
The Linker Logic ( )
The methylene ether bridge is the defining feature of this scaffold.
-
Flexibility vs. Rigidity: Unlike a direct biaryl bond, the
linker allows the benzyl group to rotate out of plane. This "L-shaped" conformation is often required to access the hydrophobic specificity pocket (Gatekeeper residue) in kinases. -
Metabolic Liability: The benzylic carbon is susceptible to CYP450-mediated hydroxylation. Optimization Strategy: Substitution of the benzylic protons with deuterium or the addition of steric bulk (methyl group) usually improves half-life (
) but may compromise binding affinity due to steric clash.
The Pyridine Core
-
H-Bonding: The pyridine nitrogen (N1) typically serves as a crucial H-bond acceptor. In p38 inhibitors, it interacts with the backbone amide of the hinge region.
-
Basicity Modulation: Substituents at the C6 position can modulate the pKa of the pyridine nitrogen. Electron-donating groups increase basicity, potentially improving solubility but altering the H-bond strength.
Experimental Protocols
Synthesis Workflow: Mitsunobu Etherification
The most reliable method for constructing the benzyloxypyridine ether linkage is the Mitsunobu reaction, which avoids the harsh conditions of
Caption: Mitsunobu coupling strategy favoring O-alkylation over N-alkylation.
Protocol Steps:
-
Preparation: Dissolve 2-hydroxypyridine (1.0 eq) and the substituted benzyl alcohol (1.1 eq) in anhydrous THF under
atmosphere. -
Activation: Add Triphenylphosphine (
, 1.2 eq). Cool the mixture to 0°C. -
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc gradient). Note: O-alkylated products typically elute faster (higher Rf) than N-alkylated pyridones.
Biological Assay: p38 Kinase Inhibition (FRET)
Principle: Measures the ability of the analog to inhibit the transfer of phosphate from ATP to a peptide substrate using Fluorescence Resonance Energy Transfer.
-
Reagents: Recombinant human p38
, Alexa Fluor® labeled tracer, Lanthanide-labeled anti-p38 antibody. -
Incubation: Mix 5 nM p38
enzyme with the test compound (serial dilution in DMSO) in reaction buffer (50 mM HEPES, 10 mM ). Incubate for 60 min. -
Detection: Add ATP (at
) and the FRET tracer pair. -
Readout: Measure fluorescence emission ratio (665 nm / 615 nm) on a plate reader.
-
Analysis: Calculate
using non-linear regression (Sigmoidal dose-response).
References
-
Lee, J. K., & Kim, N. J. (2017).[1] Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Link
-
Murali Dhar, T. G., et al. (2007).[2] Synthesis and structure-activity relationships (SAR) of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.[2] Link
-
Koul, A., et al. (2011). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline. Nature, (Contextual reference on lipophilic tails in TB drugs). Link
-
BenchChem Technical Support. (2025). Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Link
-
Selleck Chemicals. (2024). p38 MAPK Inhibitor Library and Reference Data.[3] Link
Sources
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
Executive Summary: The "Why" Behind the Protocol
Handling 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine requires a safety strategy that goes beyond standard organic synthesis protocols. This molecule combines a halogenated pyridine core with a lipophilic benzyloxy side chain .
Key Risk Drivers:
-
Enhanced Lipophilicity: The benzyloxy group significantly increases the partition coefficient (LogP), facilitating rapid dermal absorption compared to simple pyridines.[1]
-
Nucleophilic Aromatic Substitution (
): The 2,6-difluoro substitution pattern activates the ring for reactions.[1] In a biological context, this means the molecule can covalently bind to skin proteins, making it a potent contact sensitizer and potential allergen.[1] -
Combustion Hazards: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[1] Standard fire response without respiratory protection can be fatal.
Immediate Action Required: Treat this compound as a High-Potency Irritant and Sensitizer .[1] All manipulation must occur within a certified chemical fume hood.
Hazard Identification & Risk Assessment
| Hazard Class | Specific Risk | Mechanism of Action |
| Acute Toxicity | Dermal & Inhalation | Halogenated pyridines target the central nervous system (CNS) and liver.[1] The fluorine substituents increase metabolic stability, potentially prolonging systemic effects.[1] |
| Skin/Eye Corrosion | Severe Irritant | The electron-deficient pyridine ring acts as a lachrymator and skin irritant.[1] Contact may cause delayed burns due to HF hydrolysis on moist membranes. |
| Sensitization | High Potential | Reactive fluorine atoms allow haptenization (binding to proteins), triggering immune responses upon re-exposure. |
| Physical | Static Charge | As a crystalline solid, it is prone to static buildup during weighing, increasing the risk of aerosolization.[1] |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for prolonged handling of halogenated pyridine solutions. Use the following tiered approach based on the state of matter.
Table 1: PPE Specifications
| Component | Tier 1: Solid Handling (Weighing/Transfer) | Tier 2: Solution Handling (Synthesis/Workup) | Scientific Rationale |
| Hand Protection | Double Nitrile (Min 5 mil outer, 4 mil inner).[1] Change outer glove every 30 mins. | Laminate Liner (Silver Shield) under Nitrile. | Halogenated aromatics permeate nitrile rapidly (<15 mins). Laminate films provide >4hr breakthrough time. |
| Eye Protection | Chemical Splash Goggles . | Chemical Splash Goggles + Face Shield (if >100mL). | Safety glasses do not seal against vapors or fine dusts. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm). | Fume Hood . If outside hood (spill): Full-face respirator with OV/Acid Gas cartridges.[1] | Acid gas cartridges are required to neutralize potential HF/HCl vapors during decomposition. |
| Body Protection | Lab Coat (High-neck, cotton/poly blend).[1] | Chemical Resistant Apron (Tychem or similar) over lab coat. | Prevents saturation of clothing which can hold the chemical against the skin.[1] |
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Checks
-
Verify Engineering Controls: Confirm fume hood flow is active. Place a visual indicator (Kimwipe strip) at the sash opening.
-
Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (
) solution. Keep this in the hood to immediately neutralize any minor spills or contaminated tools.
Phase B: Weighing & Transfer (Solid State)
Goal: Prevent aerosolization and static discharge.[1]
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the material. Halogenated solids are often "fly-away" powders.[1]
-
Draft Protection: Do not turn off the fume hood. Instead, use a draft shield (acrylic box) around the balance inside the hood.[1]
-
Transfer:
-
Decontamination: Immediately wipe the balance area with a tissue soaked in acetone, then place that tissue into the solid hazardous waste stream.[1]
Phase C: Reaction Setup (Solution State)
Goal: Containment of vapors and prevention of over-pressure.
-
Solvent Selection: When dissolving, add solvent slowly. Exothermic solvation is possible.
-
Inert Atmosphere: Flush the headspace with Nitrogen or Argon. This minimizes moisture ingress (preventing hydrolysis of the fluorine atoms).
-
Temperature Control: If heating, use a reflux condenser. Ensure the condenser coolant is flowing before heating begins to prevent pyridine vapor escape.
Phase D: Logic Flow for PPE Selection
Emergency Response & Spills
Scenario: Benchtop Spill (>500 mg or >10 mL) [1]
-
Alert & Isolate: Yell "Chemical Spill." Close the fume hood sash immediately if the spill is inside.[1] If outside, evacuate the immediate area.
-
Assess: Do not rush in. Wait 2 minutes for aerosols to settle.
-
Don PPE: Wear Silver Shield (Laminate) gloves and a full-face respirator if outside the hood.[1]
-
Neutralize:
-
Cover the spill with vermiculite or sand to absorb liquid.
-
If solid, cover with wet paper towels (dampened with water) to prevent dust generation, then scoop.[1]
-
Note: Do not use strong oxidizers (bleach) for cleanup; this may generate toxic chloramines with the pyridine ring. Use mild soapy water or dilute bicarbonate.
-
-
Waste: Double-bag all cleanup materials. Label as "Toxic - Halogenated Organic Waste."[1]
Disposal & Environmental Compliance
Critical Rule: Do NOT mix with non-halogenated solvents. This compound must be segregated to prevent the formation of dioxins during incorrect incineration.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Halogenated Organic Solid | High-temperature incineration (>1100°C) with acid gas scrubbing (for HF/HCl).[1] |
| Liquid Waste | Halogenated Solvent | Segregated carboy. Label clearly: "Contains Fluorinated Pyridines." |
| Sharps/Glass | Contaminated Sharps | Triple rinse with acetone before disposal into sharps bin. Collect rinse acetone as halogenated waste. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Pyridine Compound Summary & Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
